1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and fluorophenyl groups can interact with enzymes and receptors, potentially modulating their activity. The chloropropanone moiety may also play a role in the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenyl derivatives and chloropropanone analogs. Examples include:
- 1-(5-(Chloromethyl)-2-fluorophenyl)-3-chloropropan-2-one
- 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one
- 1-(5-(Bromomethyl)-2-fluorophenyl)-3-bromopropan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one is unique due to the specific combination of bromomethyl, fluorophenyl, and chloropropanone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9BrClFO |
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Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-fluorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2 |
InChI Key |
ULQVPCBPWJUZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CCl)F |
Origin of Product |
United States |
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